4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Description
4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a 4,5-dimethylbenzothiazole core linked to a 4-acetylbenzamide group and an N-(pyridin-3-ylmethyl) substituent. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its role in modulating biological activities such as kinase inhibition and antimicrobial effects . The acetyl group at the para position of the benzamide may enhance metabolic stability, while the pyridinylmethyl group could influence solubility and target binding.
Properties
IUPAC Name |
4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-15-6-11-21-22(16(15)2)26-24(30-21)27(14-18-5-4-12-25-13-18)23(29)20-9-7-19(8-10-20)17(3)28/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNCUCBDKWRUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.5 g/mol. The compound features a benzothiazole core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O2S |
| Molecular Weight | 415.5 g/mol |
| Purity | ≥95% |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Acetylation : The benzothiazole derivative is acetylated with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
- Amidation : Reaction with 4,5-dimethylbenzoyl chloride forms the desired benzamide derivative.
Antibacterial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis. For instance, studies have shown that derivatives similar to this compound can effectively inhibit growth against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Antifungal Activity
The antifungal properties are attributed to the compound's ability to interfere with fungal cell membrane integrity or inhibit essential metabolic pathways. In vitro studies have demonstrated moderate to good antifungal activity against common pathogens .
Anticancer Activity
The anticancer potential is particularly noteworthy; compounds derived from benzothiazoles have been investigated for their ability to induce apoptosis in cancer cells. For example, studies suggest that this compound may inhibit DNA methyltransferases (DNMTs), which play a critical role in cancer cell proliferation and survival . The compound's efficacy was evaluated on leukemia KG-1 cells, showing cytotoxicity in the micromolar range comparable to established anticancer agents .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell survival.
- Receptor Binding : It can bind to receptors on cancer cells, triggering apoptotic pathways.
- Epigenetic Modulation : By inhibiting DNMTs, it can reactivate silenced tumor suppressor genes .
Case Studies and Research Findings
Several studies have validated the biological activity of this compound:
- Cytotoxicity Studies : A study revealed that derivatives showed significant cytotoxic effects against leukemia cells with EC50 values indicating potent activity .
- Antibacterial Screening : Compounds similar to this benzothiazole derivative were screened against E. coli and S. aureus, demonstrating effective inhibition at low concentrations .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*ND: Not disclosed in evidence.
- Substituent Impact :
- The target’s 4,5-dimethylbenzothiazole contrasts with 4,5-dichlorobenzothiazole in , suggesting differences in hydrophobicity and electronic effects. Chloro groups may increase metabolic resistance, while methyl groups enhance lipophilicity .
- The 4-acetylbenzamide group in the target differs from 3,4-dichlorobenzamide (4d, ) and 3,5-dimethoxybenzamide (), which could alter binding affinity and solubility .
Analytical and Spectroscopic Comparisons
- 1H NMR Data : Compounds like 4d () exhibit distinct pyridine proton signals (δ 8.60 ppm), similar to the target’s pyridin-3-ylmethyl group, though substitution patterns may shift resonances .
- Molecular Weight : The target’s calculated molecular weight (~463.5 g/mol) lies between ’s 4d (~502.0 g/mol) and ’s dichloro-dimethoxy analog (~411.3 g/mol), reflecting substituent contributions .
- Retention Time : ’s compound showed the highest retention time in chromatographic studies, likely due to its dichloro and dimethoxy groups enhancing polarity or molecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
